trans-4-({[Tert-butyl(diphenyl)silyl]oxy}methyl)cyclohexanol
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Overview
Description
4-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]cyclohexanol is a chemical compound with the molecular formula C22H30O2Si and a molecular weight of 354.565 g/mol . This compound is characterized by the presence of a cyclohexanol moiety substituted with a tert-butyl-diphenylsilyl group. It is often used in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]cyclohexanol typically involves the protection of cyclohexanol using tert-butyl-diphenylsilyl chloride. The reaction is carried out in the presence of a base such as imidazole or pyridine, which facilitates the formation of the silyl ether. The reaction conditions usually include anhydrous solvents like dichloromethane or tetrahydrofuran, and the reaction is performed under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]cyclohexanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group in the cyclohexanol moiety can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form different alcohol derivatives.
Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Jones reagent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield cyclohexanone derivatives, while reduction can produce various alcohols .
Scientific Research Applications
4-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]cyclohexanol has several applications in scientific research:
Chemistry: It is used as a protecting group for alcohols in organic synthesis, allowing for selective reactions on other functional groups.
Biology: The compound can be used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the development of drug candidates and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]cyclohexanol involves its role as a protecting group. The tert-butyl-diphenylsilyl group protects the hydroxyl functionality from unwanted reactions, allowing for selective transformations on other parts of the molecule. This protection is achieved through the formation of a stable silyl ether bond, which can be cleaved under specific conditions to regenerate the free hydroxyl group .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, cis-: Similar structure but with dimethylsilyl instead of diphenylsilyl.
Boronic acid, [4-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]phenyl]-: Contains a boronic acid group instead of a hydroxyl group
Uniqueness
4-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]cyclohexanol is unique due to the presence of the diphenylsilyl group, which provides enhanced stability and selectivity in chemical reactions compared to other silyl protecting groups. This makes it particularly valuable in complex organic syntheses where selective protection and deprotection of functional groups are crucial .
Properties
Molecular Formula |
C23H32O2Si |
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Molecular Weight |
368.6 g/mol |
IUPAC Name |
4-[[tert-butyl(diphenyl)silyl]oxymethyl]cyclohexan-1-ol |
InChI |
InChI=1S/C23H32O2Si/c1-23(2,3)26(21-10-6-4-7-11-21,22-12-8-5-9-13-22)25-18-19-14-16-20(24)17-15-19/h4-13,19-20,24H,14-18H2,1-3H3 |
InChI Key |
HQJYXVDWIUZDFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3CCC(CC3)O |
Origin of Product |
United States |
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